molecular formula C16H22F3N3O3 B1422606 [(1E)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-methoxyphenyl)ethyl](2,2,2-trifluoroethyl)amine CAS No. 1053657-61-6

[(1E)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-methoxyphenyl)ethyl](2,2,2-trifluoroethyl)amine

Cat. No.: B1422606
CAS No.: 1053657-61-6
M. Wt: 361.36 g/mol
InChI Key: AIQLVZCDZJBKLU-UHFFFAOYSA-N
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Description

[(1E)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-methoxyphenyl)ethyl](2,2,2-trifluoroethyl)amine is a useful research compound. Its molecular formula is C16H22F3N3O3 and its molecular weight is 361.36 g/mol. The purity is usually 95%.
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Biological Activity

The compound (1E)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-methoxyphenyl)ethylamine (CAS No. 1053657-61-6) is a synthetic organic molecule with potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies based on available literature.

  • Molecular Formula : C₁₆H₂₂F₃N₃O₃
  • Molecular Weight : 361.37 g/mol
  • Structure : The compound features a trifluoroethyl group and a tert-butoxycarbonyl amino group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Initial studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways.

Enzyme Inhibition

  • Acetylcholinesterase (AChE) : Preliminary kinetic studies indicate that compounds with similar structural motifs exhibit slow-binding inhibition of AChE, characterized by a gradual establishment of equilibrium between the enzyme and inhibitor . This mechanism is crucial for developing therapeutic agents targeting neurodegenerative diseases.
  • Cyclin-dependent Kinases (CDKs) : Similar compounds have shown efficacy in inhibiting CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins such as Mcl-1 . This suggests potential applications in cancer therapy.

Biological Activity Studies

Several studies have investigated the biological activities associated with related compounds, providing insights into the potential effects of (1E)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-methoxyphenyl)ethylamine.

Study Findings Reference
Inhibition of AChESlow-binding inhibition observed; significant impact on enzyme kinetics.
CDK9 InhibitionReduced Mcl-1 expression; potential for anti-cancer applications.
Molecular Docking StudiesIndicated favorable binding interactions with target enzymes.

Case Study 1: AChE Inhibition Kinetics

In a study examining the inhibition kinetics of human recombinant AChE by fluorinated derivatives, it was found that these compounds exhibit a slow onset of inhibition before reaching steady-state conditions. The study utilized Ellman's method to quantify enzyme activity over time, revealing that the compound could significantly alter AChE activity under controlled conditions .

Case Study 2: Anti-Cancer Activity

Research into structurally similar compounds has demonstrated their ability to inhibit CDK9, which plays a critical role in cell cycle regulation. By reducing Mcl-1 levels, these compounds can induce apoptosis in cancer cells, highlighting their potential use in targeted cancer therapies .

Properties

IUPAC Name

tert-butyl N-[[C-[(4-methoxyphenyl)methyl]-N-(2,2,2-trifluoroethyl)carbonimidoyl]amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3N3O3/c1-15(2,3)25-14(23)22-21-13(20-10-16(17,18)19)9-11-5-7-12(24-4)8-6-11/h5-8H,9-10H2,1-4H3,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQLVZCDZJBKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=NCC(F)(F)F)CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(1E)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-methoxyphenyl)ethyl](2,2,2-trifluoroethyl)amine
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[(1E)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-methoxyphenyl)ethyl](2,2,2-trifluoroethyl)amine
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[(1E)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-methoxyphenyl)ethyl](2,2,2-trifluoroethyl)amine
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[(1E)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-methoxyphenyl)ethyl](2,2,2-trifluoroethyl)amine
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[(1E)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-methoxyphenyl)ethyl](2,2,2-trifluoroethyl)amine
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[(1E)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-methoxyphenyl)ethyl](2,2,2-trifluoroethyl)amine

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